molecular formula C12H10ClNO3 B11800984 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid

Cat. No.: B11800984
M. Wt: 251.66 g/mol
InChI Key: QHQHUAHWLRCYIJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . This method can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoxazoles.

Scientific Research Applications

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-ethyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)14-17-11(9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)

InChI Key

QHQHUAHWLRCYIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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